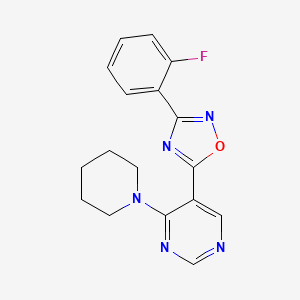

3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Description

3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a fluorophenyl group, a piperidinyl-pyrimidinyl moiety, and an oxadiazole ring, making it a versatile molecule for diverse applications.

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-(4-piperidin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-14-7-3-2-6-12(14)15-21-17(24-22-15)13-10-19-11-20-16(13)23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJARROGKSXZRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Formation of the 2-Fluorophenyl Intermediate: This involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide.

Cyclization to Form the Oxadiazole Ring: The 2-fluorobenzohydrazide is then reacted with an appropriate carboxylic acid derivative under cyclization conditions to form the 1,2,4-oxadiazole ring.

Formation of the Piperidinyl-Pyrimidinyl Intermediate: Separately, the piperidinyl-pyrimidinyl intermediate is synthesized by reacting 4-chloropyrimidine with piperidine.

Coupling of Intermediates: Finally, the two intermediates are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound has shown promise as a pharmacological agent due to its structural features, which allow it to interact with biological targets effectively. Its oxadiazole moiety is known for conferring various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents in clinical settings .

Anticancer Properties

In the realm of cancer research, oxadiazole derivatives have been explored for their anticancer properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against cancer cell lines. The results indicated that specific structural modifications could enhance their cytotoxic effects against different types of cancer cells .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies involving this compound have revealed that modifications in the piperidine and pyrimidine moieties can significantly influence the compound's efficacy and selectivity towards specific biological targets.

| Structural Modification | Effect on Activity |

|---|---|

| Substitution on piperidine | Enhanced binding affinity to target proteins |

| Variations in fluorine placement | Altered solubility and bioavailability |

Computational Studies and Molecular Docking

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into how structural features affect the compound's interaction with enzymes or receptors involved in disease pathways.

Case Study: Docking Analysis

A recent study utilized molecular docking techniques to evaluate the binding affinity of this compound towards specific kinases implicated in cancer progression. The findings demonstrated a favorable binding mode, indicating that further development could lead to novel kinase inhibitors .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the oxadiazole ring through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Chlorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

- 3-(2-Bromophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

- 3-(2-Methylphenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 284.31 g/mol

Antimicrobial Activity

Research indicates that compounds with the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In a study evaluating various derivatives of oxadiazoles, it was found that many compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing piperidine moieties showed enhanced activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 8 µg/mL |

| B | E. coli | 16 µg/mL |

| C | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Potential

The anticancer properties of oxadiazole derivatives have also been explored. For example, a series of 1,2,4-oxadiazole derivatives were tested against various cancer cell lines, showing selective cytotoxicity. Compounds with piperidine substitutions exhibited promising results in inhibiting cell proliferation in pancreatic cancer (PANC-1) and melanoma (SK-MEL-2) cell lines .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| D | PANC-1 | 5.0 |

| E | SK-MEL-2 | 3.2 |

| F | ARPE-19 (non-cancerous) | >50 |

The mechanism of action for the biological activity of this compound largely involves the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. For instance, studies have shown that certain oxadiazole derivatives inhibit carbonic anhydrases (CAs), which are crucial for tumor growth and survival under hypoxic conditions .

Case Studies

- Antibacterial Study : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against Mycobacterium bovis. The most active compounds exhibited strong inhibition both in active and dormant states .

- Anticancer Research : A study by Desai et al. (2018) focused on pyrimidine-based oxadiazoles that demonstrated significant anticancer effects against multiple cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.